molecular formula C9H5F13 B8270406 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-2-nonene CAS No. 63967-46-4

4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-2-nonene

Cat. No. B8270406
CAS RN: 63967-46-4
M. Wt: 360.11 g/mol
InChI Key: ZYHWHNDIVSRFMS-UHFFFAOYSA-N
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Description

“4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-2-nonene” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a nonene backbone with fluorine atoms replacing hydrogen atoms at the 4th to 9th carbon atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not detailed in the available sources .

Mechanism of Action

The mechanism of action of “4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-2-nonene” is not specified in the available sources .

Future Directions

The future directions for the study and application of “4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-2-nonene” are not specified in the available sources .

properties

IUPAC Name

4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoronon-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F13/c1-2-3-4(10,11)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHWHNDIVSRFMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40896762
Record name 3-(Perfluorohexyl)-2-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40896762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63967-46-4
Record name 3-(Perfluorohexyl)-2-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40896762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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